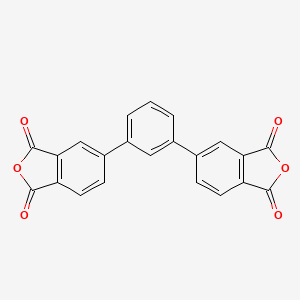
1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis-
Vue d'ensemble
Description
1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- is a heterocyclic compound known for its unique structure and versatile applications in various scientific fields. This compound is characterized by the presence of two isobenzofurandione units connected by a 1,3-phenylene bridge, making it a valuable building block in the synthesis of polymers, pharmaceuticals, and functional materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- typically involves the reaction of phthalic anhydride derivatives with appropriate aromatic diamines. One common method includes the condensation of phthalic anhydride with 1,3-diaminobenzene under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- often involves large-scale batch or continuous processes. The key steps include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. Advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, which can be further utilized in the synthesis of advanced materials and pharmaceuticals.
Applications De Recherche Scientifique
1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers such as polyimides and polyesters.
Biology: The compound’s derivatives have shown potential antimicrobial and antimalarial activities.
Medicine: It serves as a building block in the development of pharmaceutical compounds with therapeutic properties.
Industry: The compound is employed in the production of functional materials, including coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis-: This compound has a similar structure but with a 1,4-phenylene bridge instead of a 1,3-phenylene bridge.
1,3-Isobenzofurandione, 5,5’-carbonylbis-: Another related compound with a carbonyl group connecting the isobenzofurandione units.
Uniqueness
1,3-Isobenzofurandione, 5,5’-(1,3-phenylene)bis- is unique due to its specific 1,3-phenylene linkage, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specialized applications in polymer synthesis and material science.
Propriétés
IUPAC Name |
5-[3-(1,3-dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10O6/c23-19-15-6-4-13(9-17(15)21(25)27-19)11-2-1-3-12(8-11)14-5-7-16-18(10-14)22(26)28-20(16)24/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTBVQSHMVDVFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)C(=O)OC3=O)C4=CC5=C(C=C4)C(=O)OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451938 | |
| Record name | 1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113837-02-8 | |
| Record name | 1,3-Isobenzofurandione, 5,5'-(1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


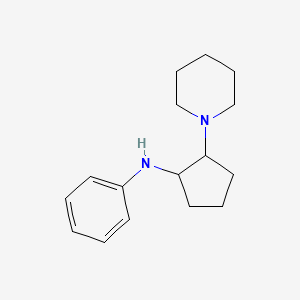
![2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester](/img/structure/B3045707.png)
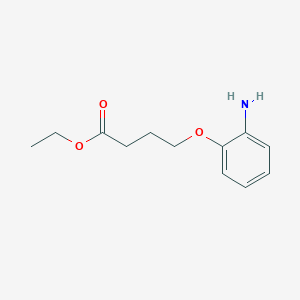
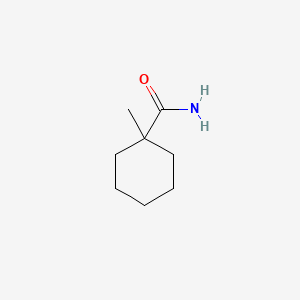
![tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B3045711.png)
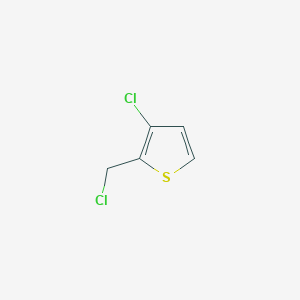
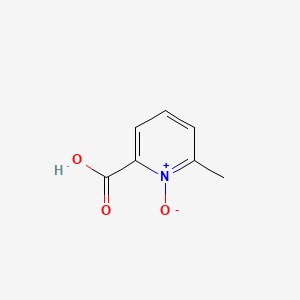
![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)
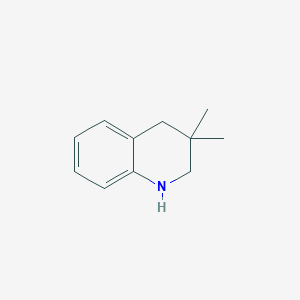
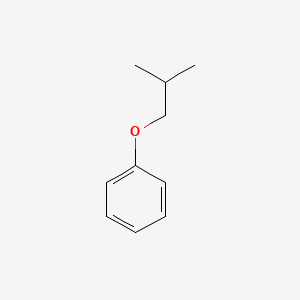
![2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B3045722.png)
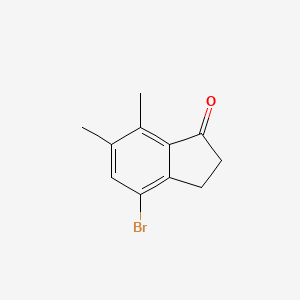
![Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B3045724.png)

